![molecular formula C10H11NO3 B2701263 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one CAS No. 143248-47-9](/img/structure/B2701263.png)
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one
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Description
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, also known as HOE-077, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzoxazinones and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Plant Defense Chemicals
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, a type of hydroxamic acid (4-hydroxy-1,4-benzoxazin-3-ones), has been identified as a defense chemical in the Gramineae family, playing a crucial role in the defense of cereals against pests and diseases. These compounds are involved in the detoxification of herbicides and exhibit allelopathic effects, suggesting their potential for more intensive exploitation in cereal crops (Niemeyer, 1988).
Antimicrobial and Phytotoxic Activity
Research has shown that 1,4-benzoxazin-3(4H)-one derivatives exhibit a wide range of biological activities, including antifungal, antimicrobial, and antifeedant effects. These compounds have also been studied for their potential as natural herbicide models due to their phytotoxic effects, highlighting their versatility and the importance of their degradation products in chemical defense mechanisms (Macias et al., 2009).
Synthetic Applications and Pharmaceutical Potential
The synthesis of 1,4-benzoxazin-3(4H)-ones, including 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one, has been explored for the development of new pharmaceuticals. These compounds have been employed in the development of potent alternate substrate inhibitors of human leukocyte elastase, suggesting their potential in designing new therapeutic agents (Krantz et al., 1990).
Green Chemistry and Environmental Applications
Studies have also focused on environmentally benign synthesis methods for benzoxazinone derivatives, emphasizing the importance of green chemistry principles in the synthesis of these compounds. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ones has been achieved through methods that reduce the environmental impact, showcasing the potential of these compounds in sustainable chemistry applications (Zidar & Kikelj, 2008).
properties
IUPAC Name |
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGPULOAWIAZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one |
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